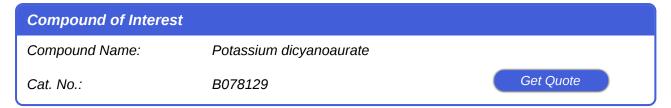


Performance Comparison: Cyanide vs. Non-Cyanide Gold Plating

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The choice between a cyanide and a non-cyanide gold plating bath depends on a variety of factors, including the desired deposit properties, operational considerations, and, critically, environmental and safety regulations. While cyanide baths have historically offered superior stability and performance, advancements in non-cyanide formulations, particularly those based on sulfite and thiosulfate complexes, have made them viable and often preferable alternatives in many applications.[1][2][3][4]

Key Performance Metrics

A summary of the key performance characteristics of cyanide and various non-cyanide gold plating baths is presented in the tables below. The data has been compiled from a range of experimental studies to provide a clear comparison for researchers and industry professionals.



Feature	Cyanide-Based Baths	Non-Cyanide Baths (Sulfite/Thiosulfate)
Toxicity	Highly toxic, significant health and environmental risks.[3][5]	Low toxicity, more environmentally friendly.[1][3]
Operating pH	Typically alkaline, but can be acidic (pH 3.5-5.0).[7]	Near-neutral to slightly acidic (pH 4.6-9.0).[1][8]
Bath Stability	Exceptionally stable.[5]	Generally less stable than cyanide baths, but significant improvements have been made.[1][5]
Photoresist Compatibility	Can attack photoresists used in microfabrication.[1][5]	Generally good compatibility with photoresists.[1][9]
Waste Disposal	Complex and costly due to cyanide content.[7]	Simpler and less expensive waste treatment.[1]

Table 1: General Characteristics of Cyanide vs. Non-Cyanide Gold Plating Baths



Performance Metric	Cyanide-Based Deposits	Non-Cyanide Deposits (Sulfite/Thiosulfate)
Purity	High purity (99.9% or more) is readily achievable.[7]	High purity (99.99%) is achievable.[10][11]
Hardness (Knoop)	Hard gold: 130-200 (with Co, Ni, or Fe).[12] Soft gold: ~60-70.	Hard gold: ~160 (with organic brighteners).[13] Soft gold: 60-75.[13][14]
Ductility	Good.	Excellent, often superior to cyanide deposits.[1]
Corrosion Resistance	Excellent.	Generally good, comparable to cyanide deposits in many cases.[12]
Wear Resistance	Excellent for hard gold deposits.[12]	Can be poor but can be improved with additives to be comparable to hard gold from cyanide baths.[12]
Current Efficiency (%)	Typically high.	Can exceed 98%.[1]
Deposition Rate	Well-controlled.	Can be comparable to cyanide baths.
Internal Stress	Can be controlled.	Generally low compressive stress.[13]

Table 2: Comparison of Deposit Properties from Cyanide and Non-Cyanide Baths

Experimental Protocols

The data presented above is derived from a variety of standard electrochemical and material characterization techniques. Below are the methodologies for some of the key experiments used to evaluate the performance of gold plating baths.

Hull Cell Analysis



The Hull cell is a trapezoidal cell that allows for the evaluation of the plating bath over a range of current densities on a single test panel.

Protocol:

- A 267 mL Hull cell is filled with the gold plating solution to be tested.
- A clean, polished brass or steel panel is placed at the cathode (angled side), and a platinized titanium anode is placed at the anode side.
- The solution is heated to the desired operating temperature and agitated.
- A specific current (e.g., 0.5 A) is applied for a set duration (e.g., 5 minutes).
- The panel is then removed, rinsed, and dried. The appearance of the deposit across the panel is observed, corresponding to different current densities. This allows for the determination of the optimal current density range for a bright, uniform deposit.

Hardness Testing

The Knoop hardness test is a microhardness test used to determine the hardness of the plated gold deposit.

Protocol:

- A cross-section of the plated sample is prepared and polished to a mirror finish.
- The sample is placed on the stage of a Knoop microhardness tester.
- A diamond indenter in the shape of an elongated pyramid is pressed into the surface of the deposit with a specific load (e.g., 25g).
- The length of the resulting indentation is measured using a microscope.
- The Knoop hardness number is calculated based on the applied load and the area of the indentation.

Corrosion Resistance Testing



Nitric Acid Vapor (NAV) Test:

- Plated samples are placed in a sealed desiccator.
- A beaker containing concentrated nitric acid is also placed in the desiccator, ensuring the samples are not in direct contact with the acid.
- The samples are exposed to the nitric acid vapor for a specified time (e.g., 2 hours).
- After exposure, the samples are removed and examined for any signs of corrosion, such as discoloration or pitting.

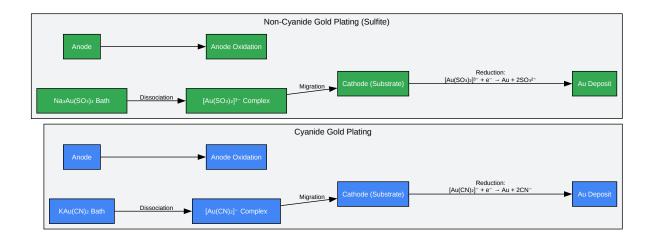
Mixed Flowing Gas (MFG) Test (based on EIA-364-65B, Class IIa):

- Plated samples are placed in a test chamber.
- A mixture of corrosive gases (e.g., H₂S, Cl₂, NO₂) at controlled concentrations, temperature, and humidity is introduced into the chamber.
- The samples are exposed to this environment for a specified duration (e.g., 5 days).
- After the exposure period, the samples are evaluated for corrosion and any changes in properties like contact resistance.[12]

Visualizing the Processes

To better understand the fundamental differences and workflows, the following diagrams illustrate the electrochemical pathways and experimental evaluation processes.

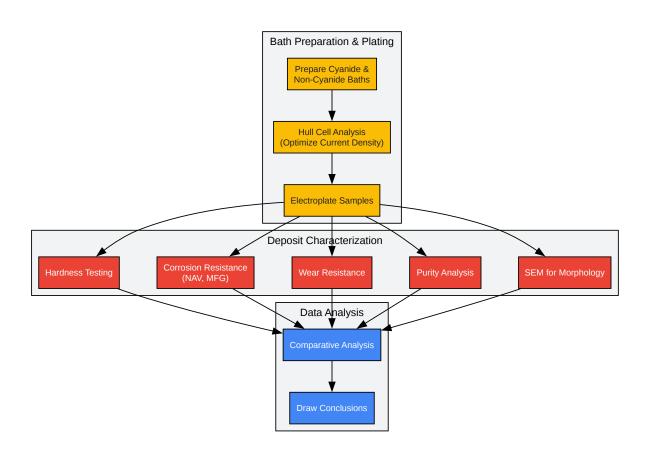




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Caption: Electrochemical pathways for cyanide and non-cyanide gold plating.





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Caption: Experimental workflow for comparing plating bath performance.

Conclusion

The landscape of gold electroplating is evolving, with a clear trajectory towards more sustainable and less hazardous processes. While traditional cyanide-based baths offer robust and well-understood performance, the advancements in non-cyanide alternatives, particularly sulfite and thiosulfate-based systems, have rendered them highly competitive and, in many



cases, superior.[1][2] Non-cyanide baths can produce gold deposits with excellent purity, ductility, and, with the right additives, hardness and wear resistance that rival their cyanide-based counterparts.[1][12] For applications in microelectronics, the compatibility of non-cyanide baths with photoresists is a significant advantage.[1][5]

Ultimately, the selection of a gold plating bath is a complex decision that requires careful consideration of the desired deposit characteristics, operational costs, and, most importantly, the health, safety, and environmental impact. The data and methodologies presented in this guide are intended to provide researchers, scientists, and drug development professionals with a solid foundation for making informed decisions in this critical area of surface finishing.

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